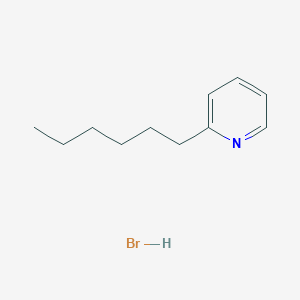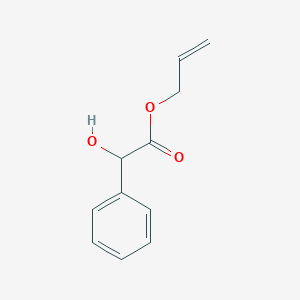
Prop-2-en-1-yl hydroxy(phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 2-hydroxy-2-phenylacetate: is an organic compound that belongs to the class of esters It is characterized by the presence of an allyl group attached to a 2-hydroxy-2-phenylacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 2-hydroxy-2-phenylacetate typically involves the esterification of 2-hydroxy-2-phenylacetic acid with allyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of Allyl 2-hydroxy-2-phenylacetate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used. The reaction mixture is typically heated under reflux, and the product is purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Allyl 2-hydroxy-2-phenylacetate can undergo oxidation reactions, particularly at the allylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: Allylic substitution reactions can occur, where the allyl group is replaced by other functional groups. Reagents such as allyl bromide (NBS) in the presence of light or heat can facilitate this reaction.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: NBS, light/heat.
Major Products:
Oxidation: Formation of allylic alcohols or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted allyl derivatives.
Applications De Recherche Scientifique
Chemistry: Allyl 2-hydroxy-2-phenylacetate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various catalytic reactions.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new pharmaceuticals or as a model compound in biochemical studies.
Medicine: The compound’s potential medicinal properties are explored in drug development. It may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: In the industrial sector, Allyl 2-hydroxy-2-phenylacetate is used in the manufacture of fragrances, flavors, and other specialty chemicals. Its unique chemical properties make it valuable in the production of high-value products.
Mécanisme D'action
The mechanism of action of Allyl 2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological pathways. The allyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Ethyl 2-hydroxy-2-phenylacetate: Similar structure but with an ethyl group instead of an allyl group.
Methyl 2-hydroxy-2-phenylacetate: Similar structure but with a methyl group instead of an allyl group.
Propyl 2-hydroxy-2-phenylacetate: Similar structure but with a propyl group instead of an allyl group.
Uniqueness: Allyl 2-hydroxy-2-phenylacetate is unique due to the presence of the allyl group, which imparts distinct reactivity and chemical properties. The allyl group allows for specific types of chemical reactions, such as allylic substitution and oxidation, which are not as readily achievable with other similar compounds.
Propriétés
Numéro CAS |
6282-41-3 |
|---|---|
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
prop-2-enyl 2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C11H12O3/c1-2-8-14-11(13)10(12)9-6-4-3-5-7-9/h2-7,10,12H,1,8H2 |
Clé InChI |
SLCRPJTYYMMWGN-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)C(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


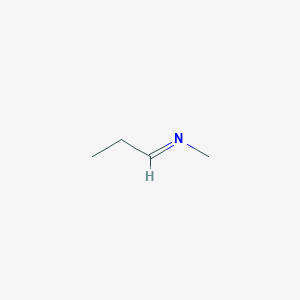

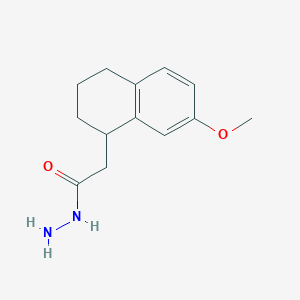
![3-chloro-4-[[2-chloro-4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14736405.png)
arsane](/img/structure/B14736407.png)
![Benzyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-3-oxo-2-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14736408.png)
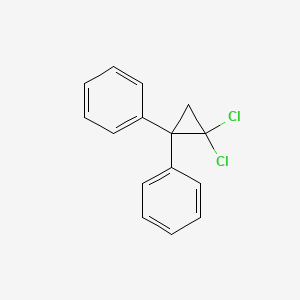
![Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate](/img/structure/B14736422.png)

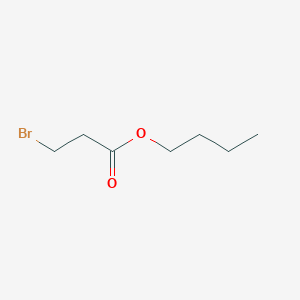
![[4-(2-Hydroxyethoxy)phenyl]arsonic acid](/img/structure/B14736467.png)
